molecular formula C15H24O2 B12682200 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate CAS No. 94231-48-8

2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate

Cat. No.: B12682200
CAS No.: 94231-48-8
M. Wt: 236.35 g/mol
InChI Key: NYOLTLWONQGFNE-IZZDOVSWSA-N
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Description

2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate is an organic compound known for its unique structure and properties. It is a derivative of cyclopentene and is characterized by the presence of an acetate group. This compound is often used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate typically involves the sequential aldol condensation of campholenaldehyde with propanal, followed by hydrogenation and reduction . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can participate in esterification reactions, while the cyclopentene ring can undergo various transformations. These interactions can affect biological systems in diverse ways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

94231-48-8

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enyl] acetate

InChI

InChI=1S/C15H24O2/c1-11(10-17-13(3)16)6-8-14-9-7-12(2)15(14,4)5/h6-7,14H,8-10H2,1-5H3/b11-6+

InChI Key

NYOLTLWONQGFNE-IZZDOVSWSA-N

Isomeric SMILES

CC1=CCC(C1(C)C)C/C=C(\C)/COC(=O)C

Canonical SMILES

CC1=CCC(C1(C)C)CC=C(C)COC(=O)C

Origin of Product

United States

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